molecular formula C33H32NOPS B14762233 [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B14762233
M. Wt: 521.7 g/mol
InChI Key: NPFQPRKFPNKJDT-WECIHKQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphino group, a naphthalenyl group, and a propanesulfinamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The process often begins with the preparation of the diphenylphosphino and naphthalenyl precursors, followed by their coupling under controlled conditions to form the desired product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient scaling up of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with modified functional groups.

Scientific Research Applications

[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals and facilitate various catalytic processes.

    Biology: In biological research, the compound may be used to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s diphenylphosphino and naphthalenyl groups play a crucial role in binding to these targets, while the sulfinamide moiety may participate in specific chemical transformations. The pathways involved in these interactions can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-(S)-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
  • [S®]-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

Compared to similar compounds, [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide stands out due to its specific stereochemistry and the presence of both diphenylphosphino and naphthalenyl groups

Properties

Molecular Formula

C33H32NOPS

Molecular Weight

521.7 g/mol

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37-/m1/s1

InChI Key

NPFQPRKFPNKJDT-WECIHKQLSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.